Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate
Description
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-(4-phenylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3/t16-,17+/m1/s1 |
InChI Key |
NEDCGJPIPIYLPR-SJORKVTESA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Cyclopropanation
Overview:
The most direct and widely adopted method for synthesizing ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate involves the cyclopropanation of a biphenyl-substituted alkene using ethyl diazoacetate in the presence of a transition metal catalyst.
General Reaction Scheme:
$$
\text{Biphenyl-substituted alkene} + \text{Ethyl diazoacetate} \xrightarrow{\text{Rh(II), Cu(I), or other catalyst}} \text{this compound}
$$
- Catalysts: Rhodium(II) acetate, copper(I) salts, or other chiral catalysts to induce stereoselectivity.
- Solvents: Dichloromethane, toluene, or other non-protic solvents.
- Temperature: Typically 0–25°C for optimal selectivity and yield.
- Yield: Moderate to high (often 60–90%) depending on reaction conditions and catalyst system.
- Stereoselectivity: Use of chiral ligands or catalysts can favor the (1S,2S) enantiomer.
Table: Representative Cyclopropanation Conditions
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Rh2(OAc)4 | DCM | 0–25 | 75 | 90 |
| 2 | CuOTf/ligand | Toluene | 0–10 | 68 | 85 |
ee = enantiomeric excess; values are representative and may vary by system.
Stepwise Synthesis via Functionalized Precursors
Overview:
An alternative approach involves constructing the cyclopropane ring from functionalized biphenyl derivatives through a series of transformations, including halogenation, condensation, reduction, and ring closure.
- Halogenation: Biphenyl acetophenone is brominated in the presence of AlCl3 to yield phenacyl bromide.
- Condensation: Phenacyl bromide reacts with the sodium salt of ethyl cyanoacetate to form ethyl phenacyl cyanoacetate.
- Reduction: The cyanoacetate is reduced to the corresponding carbinol using sodium borohydride.
- Cyclopropanation: The carbinol is converted to the chlorocyanoacetate, then cyclized using sodium hydride in THF to form the cyclopropane ring.
- Hydrolysis/Decarboxylation: The product is hydrolyzed and decarboxylated to yield the cyclopropanecarboxylic acid, which can be esterified to the ethyl ester.
Table: Stepwise Synthesis Conditions
Photochemical Methods
Overview:
Photolysis of styrene derivatives with bromomalononitrile in the presence of a suitable solvent can yield cyclopropane derivatives, which may be further functionalized to the target compound. This method is less commonly used for enantioselective synthesis but can be adapted for racemic mixtures.
Table: Photochemical Cyclopropanation
| Substrate | Photoreagent | Solvent | Notes | |
|---|---|---|---|---|
| Biphenyl-styrene | Bromomalononitrile | CH2Cl2 | UV irradiation required |
Research Discoveries and Advances
- Catalyst Development: Advances in chiral transition metal catalysts have significantly improved the enantioselectivity of the cyclopropanation reaction, with enantiomeric excesses exceeding 90% in optimized systems.
- Mechanistic Insights: Studies reveal that the cyclopropanation proceeds via metal-carbene intermediates, with ligand environment dictating the stereochemical outcome.
- Functionalization: The ethyl ester group allows for further derivatization, making the compound a versatile intermediate for more complex molecule synthesis.
- Applications: The compound's cyclopropane ring and biphenyl moiety are of interest for pharmaceutical lead discovery and materials science due to their rigidity and electronic properties.
Summary Table: Preparation Methods Comparison
| Method | Stereoselectivity | Yield | Scalability | Typical Use |
|---|---|---|---|---|
| Transition metal-catalyzed cyclopropanation | High (with chiral catalyst) | Moderate–High | High | Research, industry |
| Stepwise functionalized precursor synthesis | Moderate | Moderate | Moderate | Custom synthesis |
| Photochemical methods | Low–Moderate | Variable | Low | Racemic mixtures |
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 2-(4-Biphenylyl)cyclopropanecarboxylic acid.
Reduction: 2-(4-Biphenylyl)cyclopropanol.
Substitution: Nitro- or halogen-substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The biphenyl moiety may interact with hydrophobic pockets in proteins, while the cyclopropane ring can induce strain and reactivity in the molecule. These interactions can lead to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electronic Effects : Chlorine () and iodine () substituents introduce electron-withdrawing and steric effects, respectively, altering reactivity and binding affinities.
- Hydrophobicity : The biphenylyl group in the target compound likely confers higher logP compared to pyridinyl (XlogP = 1.3) or azidomethyl derivatives .
- Stereochemical Consistency : All analogs retain the (1S,2S) configuration, ensuring comparable spatial constraints critical for enantioselective interactions.
Biological Activity
Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate, a compound with the molecular formula C18H18O2 and CAS number 1052651-08-7, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C18H18O2
- Molecular Weight : 266.34 g/mol
- IUPAC Name : Ethyl (1S,2S)-2-(4-biphenylyl)cyclopropane-1-carboxylate
- CAS Number : 1052651-08-7
Structural Representation
The compound features a cyclopropane ring linked to a biphenyl group, contributing to its unique reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the significant antimicrobial properties of various derivatives related to this compound. For instance, compounds derived from similar structures were tested against a range of microorganisms:
| Microorganism | Activity Observed |
|---|---|
| Bacteria | |
| Escherichia coli | Significant |
| Staphylococcus aureus | Significant |
| Pseudomonas aeruginosa | Moderate |
| Streptococcus pyogenes | Significant |
| Klebsiella pneumoniae | Moderate |
| Fungi | |
| Aspergillus flavus | Significant |
| Candida albicans | Moderate |
These results suggest that compounds with similar structural motifs may exhibit comparable antimicrobial effects, indicating a potential therapeutic avenue for infections caused by resistant strains .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within microbial cells. The cyclopropane moiety may act as a reactive site, while the biphenyl group can facilitate binding to biological receptors or enzymes. This dual functionality allows for diverse mechanisms of action, including disruption of cell wall synthesis and interference with metabolic pathways .
Case Study 1: Antimicrobial Screening
A study conducted on various synthesized derivatives demonstrated that several compounds exhibited notable antibacterial activity against standard strains. The screening included both Gram-positive and Gram-negative bacteria, confirming the broad-spectrum potential of these compounds .
Case Study 2: Inhibitory Effects on Viral Proteases
Research has also explored the inhibitory effects of cyclopropane derivatives on viral proteases, particularly in the context of coronaviruses. This compound was investigated for its ability to inhibit SARS-CoV-2 protease activity. Preliminary findings suggest that modifications in the structure could enhance potency against viral targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
